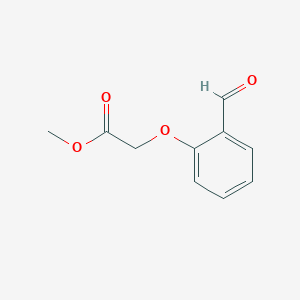

Methyl (2-formylphenoxy)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNZMMUFVVXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408875 | |

| Record name | methyl (2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-34-0 | |

| Record name | methyl (2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Precursor Synthesis Strategies

The construction of the core structure of Methyl (2-formylphenoxy)acetate is typically achieved through the assembly of simpler, commercially available starting materials.

The most direct synthesis of this compound is via a Williamson ether synthesis. This method involves the reaction of 2-Hydroxybenzaldehyde (salicylaldehyde) with an appropriate haloacetate ester, such as Methyl 2-chloroacetate or Methyl 2-bromoacetate.

The fundamental reaction proceeds by first deprotonating the phenolic hydroxyl group of 2-Hydroxybenzaldehyde with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetate ester, displacing the halide ion and forming the desired ether linkage.

Common bases used for this purpose include potassium carbonate or sodium hydroxide. The reaction is typically carried out in a polar aprotic solvent like acetone, methyl ethyl ketone, or acetonitrile (B52724) to facilitate the nucleophilic substitution. prepchem.compatsnap.com

A similar procedure is employed for the synthesis of related compounds. For instance, the preparation of Methyl 2-(3-formyl-5-propylphenoxy)acetate involves heating 3-hydroxy-5-propyl-benzaldehyde with methyl bromoacetate (B1195939) in the presence of potassium carbonate in methyl ethyl ketone. prepchem.com Likewise, the synthesis of 2-methylphenoxyacetic acid utilizes the reaction between o-cresol (B1677501) and chloroacetic acid in the presence of a base. patsnap.com

Table 1: Reaction Conditions for Williamson Ether Synthesis of Related Phenoxyacetates

| Phenolic Precursor | Halo-reagent | Base | Solvent | Conditions | Reference |

| 3-Hydroxy-5-propyl-benzaldehyde | Methyl bromoacetate | Potassium Carbonate | Methyl Ethyl Ketone | 70°C, 4 hours | prepchem.com |

| o-Cresol | Chloroacetic acid | Sodium Hydroxide | Water | Not specified | patsnap.com |

| Eugenol | Monochloroacetic acid | Sodium Hydroxide | Water | Heating on water bath | usu.ac.id |

This established methodology provides a reliable and high-yielding route to the target compound, contingent on appropriate selection of base, solvent, and reaction temperature.

In line with the principles of green chemistry, research has focused on developing oxidation methods that utilize environmentally benign oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov These approaches aim to replace traditional, more hazardous oxidizing agents. While not a direct synthesis of the title compound from its immediate precursors, these green oxidation strategies are relevant for creating the formyl group on a pre-existing phenyl acetate (B1210297) scaffold.

For example, a green and effective method for the oxidation of cholesteryl acetate to 7-keto-cholesteryl acetate uses O₂ in the presence of a catalytic amount of N-hydroxyphthalimide (NHPI). rsc.org This method, which can be enhanced by co-catalysts like cobalt and manganese acetates, showcases a potentially new way for industrial synthesis that avoids large quantities of bromine. rsc.org

Similarly, hydrogen peroxide is a favored green oxidant for various catalytic asymmetric transformations, including epoxidations and the oxidation of sulfides. rsc.orgresearchgate.net The development of catalyst systems, both metal-based and organocatalytic, that can effectively use H₂O₂ is a significant area of modern chemical research. nih.govrsc.org These principles can be applied to the synthesis of formylphenyl acetates by oxidizing a corresponding methyl or alcohol precursor on the phenyl ring.

An alternative synthetic strategy involves introducing the aldehyde (formyl) group onto a pre-formed phenol (B47542) acetate molecule. This is typically achieved through electrophilic aromatic substitution.

The most common and regioselective method for introducing a formyl group onto a phenol derivative is ortho-formylation. This process specifically places the -CHO group at the position adjacent to the hydroxyl group (or, in this case, the phenoxyacetate (B1228835) group). orgsyn.org The method is highly effective for a wide range of phenols and naphthols and gives exclusive ortho-formylation with no observation of bis-formylation. orgsyn.org The reaction tolerates various functional groups on the benzene (B151609) ring, including esters, although electron-withdrawing groups may slow the reaction rate. orgsyn.org

The success of regioselective ortho-formylation often relies on the use of a metal-chelation control strategy. A widely used and efficient procedure involves the use of magnesium chloride and a base like triethylamine (B128534). In this method, the phenol is first treated with magnesium chloride and triethylamine in a solvent like acetonitrile. This is believed to form a magnesium phenoxide complex. The subsequent addition of a formylating agent, typically paraformaldehyde, and heating leads to the selective introduction of the formyl group at the ortho position.

The reaction proceeds via the formation of a six-membered transition state involving the magnesium-chelated phenoxide and formaldehyde, which directs the electrophilic attack to the ortho carbon. This method is noted for its simplicity, efficiency, and good yields. orgsyn.org

Table 2: Examples of Ortho-Formylation of Phenols

| Phenol Substrate | Product | Yield | Reference |

| 2-Bromophenol | 3-Bromosalicylaldehyde | 90% | orgsyn.org |

| 4-Cyanophenol | 2-Hydroxy-5-cyanobenzaldehyde | 81% | orgsyn.org |

| Methyl N-Cbz-tyrosinate | Formylated product | 43% | orgsyn.org |

While the prompt mentions TiCl₄, a common Lewis acid, the well-documented procedures for this specific transformation highlight the effectiveness of the MgCl₂/triethylamine system. orgsyn.org

Achieving high yields in the synthesis of this compound, regardless of the chosen route, depends on the careful control of reaction parameters and meticulous purification.

Key factors for a high-yield synthesis include:

Inert Atmosphere: Many reactions, particularly those involving organometallic reagents or sensitive intermediates, are best performed under an inert atmosphere of nitrogen or argon to prevent side reactions with oxygen or moisture. orgsyn.org

Solvent Choice: The solvent must be dry and appropriate for the specific reaction type (e.g., polar aprotic for SN2 reactions, non-polar for certain reflux conditions). orgsyn.orgorgsyn.org

Temperature and Time: Reaction rates are highly dependent on temperature. Optimal conditions, whether cooling to low temperatures or heating to reflux, must be established and maintained for the appropriate duration to ensure complete reaction while minimizing byproduct formation. prepchem.comorgsyn.org

Work-up and Purification: Proper work-up is critical to isolate the crude product. This typically involves quenching the reaction, partitioning between an organic solvent and water, washing the organic layer to remove impurities, and drying. orgsyn.orgorgsyn.org Final purification is often achieved through techniques like flash column chromatography, distillation, or recrystallization to obtain the product in high purity. orgsyn.orgorgsyn.org

Formylation of Phenol Acetates

Green Chemistry Principles in Synthesis

In recent years, there has been a significant effort to develop more environmentally benign methods for chemical synthesis, and the production of this compound is no exception. The application of green chemistry principles to the Williamson ether synthesis focuses on several key areas: the use of alternative energy sources, employment of eco-friendly solvents or solvent-free conditions, and the use of efficient catalytic systems.

Microwave-Assisted Synthesis:

One of the most promising green approaches is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, increase product yields, and often allows for reactions to be conducted under solvent-free conditions. orgchemres.org In a study on the synthesis of related bis-2-formylphenoxy alkyl ethers, microwave irradiation was successfully employed in a Williamson ether synthesis. orgchemres.org The reaction of salicylaldehyde (B1680747) with diols was carried out using potassium carbonate as a mild solid base under solvent-free conditions. orgchemres.org This method avoids the use of large quantities of volatile organic solvents, which are often toxic and difficult to recycle. The high efficiency of microwave heating leads to a significant reduction in energy consumption compared to conventional heating methods. orgchemres.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of ethers. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. This can lead to a significant enhancement in reaction rates. Ultrasound-assisted synthesis has been successfully applied to various esterification and etherification reactions, often resulting in shorter reaction times and higher yields compared to silent conditions (reactions without ultrasound). pbworks.com

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. This eliminates the need for anhydrous solvents and allows for the use of more environmentally friendly solvent systems, including water. The use of PTC can lead to milder reaction conditions, faster reaction rates, and higher yields.

The table below presents a comparative overview of different synthetic conditions for Williamson ether synthesis, highlighting the advantages of green chemistry approaches based on findings for structurally related compounds.

| Method | Reactants | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Salicylaldehyde, 1,3-Propanediol | K2CO3 | Solvent-free | 15 min | 92 | orgchemres.org |

| Microwave-Assisted | Salicylaldehyde, 1,4-Butanediol | K2CO3 | Solvent-free | 15 min | 95 | orgchemres.org |

| Microwave-Assisted | Salicylaldehyde, 1,5-Pentanediol | K2CO3 | Solvent-free | 20 min | 93 | orgchemres.org |

Detailed Research Findings:

A study by Javaherian et al. (2017) demonstrated a highly efficient and scalable microwave-assisted Williamson ether synthesis for producing bis-2-formylphenoxy alkyl ethers, which are structurally analogous to this compound. orgchemres.org In their work, various diols were reacted with salicylaldehyde in the presence of potassium carbonate under solvent-free conditions. The reactions were conducted in a microwave oven, and the desired products were obtained in excellent yields (92-95%) within very short reaction times (15-20 minutes). orgchemres.org This methodology showcases several key green chemistry principles in action:

Atom Economy: The reaction is a substitution, which generally has good atom economy.

Use of a Benign Solvent: The reaction is performed under solvent-free conditions, completely eliminating waste associated with solvent use.

Energy Efficiency: Microwave heating is significantly more energy-efficient and faster than conventional heating methods.

Use of a Mild Base: Potassium carbonate is a relatively mild and safe base to handle.

These findings strongly suggest that a similar green and efficient synthesis of this compound can be achieved by reacting salicylaldehyde with methyl bromoacetate under microwave irradiation with a solid base like potassium carbonate. This approach would offer significant advantages over traditional methods that often involve longer reaction times and the use of volatile organic solvents.

Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the different vibrational modes of a molecule, which are sensitive to the types of chemical bonds present and their environment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. airhygiene.com The spectrum of Methyl (2-formylphenoxy)acetate is characterized by several key absorption bands that confirm the presence of its aldehyde, ester, and aromatic ether components.

The most prominent features in the FTIR spectrum are the carbonyl (C=O) stretching vibrations. researchgate.net Due to the presence of both an aldehyde and an ester group, two distinct C=O stretching bands are expected. The aldehyde C=O stretch typically appears around 1700-1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, generally in the range of 1750-1735 cm⁻¹. Another characteristic feature for the aldehyde is the C-H stretching vibration, which is expected to produce one or two bands in the 2850-2700 cm⁻¹ region.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and the aliphatic C-H stretches of the methyl and methylene (B1212753) groups, found just below 3000 cm⁻¹. The presence of the ether linkage and the ester group is further confirmed by strong C-O stretching bands, typically observed in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980-2850 |

| C-H Stretch | Aldehyde | 2850-2700 |

| C=O Stretch | Ester | 1750-1735 |

| C=O Stretch | Aldehyde | 1700-1680 |

| C=C Stretch | Aromatic | 1600-1450 |

| C-O Stretch | Ester, Ether | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₁₀H₁₀O₄) is 194.0579 Da. uni.lu In mass spectrometry analysis, the molecule can be observed as various adducts. Predicted mass-to-charge ratios (m/z) for common adducts are useful for identifying the compound in complex mixtures.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₁O₄]⁺ | 195.06518 |

| [M+Na]⁺ | [C₁₀H₁₀O₄Na]⁺ | 217.04712 |

| [M-H]⁻ | [C₁₀H₉O₄]⁻ | 193.05062 |

| [M+K]⁺ | [C₁₀H₁₀O₄K]⁺ | 233.02106 |

Source: PubChemLite. uni.lu

General Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The compound has a monoisotopic mass of 194.0579 Da. uni.lu In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 194. uni.lu

The fragmentation of this compound is dictated by its functional groups: an aromatic aldehyde, an ether linkage, and a methyl ester. Common fragmentation pathways for esters include the cleavage of the bond next to the carbonyl group, which can lead to the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the methoxycarbonyl group (-COOCH₃, 59 Da). Aldehydes often lose a hydrogen atom (M-1) or the formyl group (M-29). The presence of the stable aromatic ring means that the benzene-containing fragments are often prominent in the spectrum.

Predicted mass-to-charge ratios for various adducts and fragments under different ionization conditions are valuable for interpreting mass spectra.

Table 1: Predicted m/z for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.06518 |

| [M+Na]⁺ | 217.04712 |

| [M+K]⁺ | 233.02106 |

| [M+NH₄]⁺ | 212.09172 |

| [M-H]⁻ | 193.05062 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the compound would first travel through a capillary column, where it is separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The selection of the column is crucial; for instance, columns like SUPELCOWAX™ or Equity™-1701 are used for analyzing industrial solvents, which can include similar ester and ether functionalities. shivajicollege.ac.in

After separation in the gas chromatograph, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, characterized by a specific retention time, provides a "fingerprint" for the compound. wikipedia.org The fragmentation pattern observed would be consistent with that described in general mass spectrometry, allowing for confident identification by comparing the spectrum to libraries like those from the National Institute of Standards and Technology (NIST). wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. hmdb.ca For this compound, ESI would generate intact molecular ions, typically as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other cations present in the solvent. bldpharm.comresearchgate.net

In positive-ion mode, protonation would likely occur on the ether oxygen, the carbonyl oxygen of the ester, or the aldehyde oxygen, resulting in an ion at m/z 195.06518. uni.lu In negative-ion mode, deprotonation is less likely for this molecule, but adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) can be observed, with predicted m/z values of 239.05610 and 253.07175, respectively. uni.lunist.gov The gentle nature of ESI ensures that the primary information obtained is the molecular weight of the intact molecule, making it a complementary technique to the more energetic GC-MS method. hmdb.ca

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI-MS) is another soft ionization technique that is well-suited for the analysis of low to medium polarity, low molecular weight compounds that are not easily ionized by ESI. gdckulgam.edu.in APCI is particularly effective for analytes that are volatile enough to be vaporized in a heated nebulizer. researchgate.net

In the APCI source, a corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecule in the gas phase. researchgate.netlibretexts.org For this compound, this process would predominantly form the protonated molecule, [M+H]⁺, at m/z 195. Logical neutral losses, such as the loss of water or methanol, might also be observed depending on the instrument conditions. researchgate.net APCI is known for its robustness and ability to handle higher flow rates, making it a valuable tool for quantitative analysis when coupled with liquid chromatography. gdckulgam.edu.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within its chromophores: the benzene (B151609) ring, the formyl group (aldehyde), and the ester group. The aromatic ring and the carbonyl groups contain π electrons and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π*).

The primary electronic transitions expected are:

π → π transitions*: These are typically high-intensity absorptions associated with the conjugated π-system of the benzene ring and the C=O double bonds. For aromatic systems, these often appear as multiple bands. One band, analogous to the B-band (benzenoid) in benzene, is expected in the region of 250-290 nm. Another stronger band, analogous to the E-band, would appear at a shorter wavelength, likely below 220 nm. quora.comrsc.org

n → π transitions: These are lower-intensity (forbidden) transitions involving the excitation of a non-bonding electron from one of the oxygen atoms (in the aldehyde, ether, or ester group) to a π anti-bonding orbital of a carbonyl group. researchgate.netnih.gov This transition for the aldehyde carbonyl group typically appears as a weak absorption at a longer wavelength, often between 300-350 nm.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Molecular Structure Elucidation

While a crystal structure for this compound itself is not publicly available, detailed analysis of the closely related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate , provides significant insight into the expected molecular structure and conformation. quora.comresearchgate.net Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for elucidating such structures with high precision.

In the analogous trimethoxy structure, the molecule adopts a specific conformation where the plane of the ester group is nearly perpendicular to the plane of the benzene ring. This is a common feature in such substituted aromatic systems to minimize steric hindrance. The formyl group is observed to be coplanar with the benzene ring, which allows for conjugation between the aldehyde's π-system and the aromatic ring.

Key structural parameters from the analogue, such as bond lengths and angles, would be expected to be very similar in this compound. For example, the C=O bond of the aldehyde would be approximately 1.21 Å, while the ester C=O bond would be around 1.20 Å. The C-O-C ether linkage would exhibit a bond angle of approximately 118°.

Table 2: Crystallographic Data for the Analogue Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.343(2) |

| b (Å) | 8.972(2) |

| c (Å) | 10.152(2) |

| α (°) | 81.12(2) |

| β (°) | 77.997(2) |

| γ (°) | 80.22(2) |

| Volume (ų) | 639.8 |

| Z | 2 |

Data from the crystal structure of C₁₃H₁₆O₆. researchgate.net

This crystallographic data allows for a precise definition of the molecular geometry, which is fundamental to understanding the compound's chemical reactivity and physical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Graph-set Motifs)

The arrangement of molecules in the solid state, known as crystal packing, is governed by various intermolecular interactions. In the case of related compounds, weak interactions have been shown to play a major role in determining the crystal packing. researchgate.net For instance, the analysis of crystal structures of similar phenolic compounds reveals that weak interactions can lead to the presence of multiple molecules in the crystallographic asymmetric unit. researchgate.net

A powerful tool for analyzing these complex networks of interactions is the graph-set theory. researchgate.netnih.govnih.gov This method systematically categorizes hydrogen-bond motifs, allowing for the decoding of intricate patterns. researchgate.netnih.gov The theory views hydrogen-bond patterns as nets where molecules are nodes and hydrogen bonds are lines connecting them. nih.gov Key descriptors in this analysis include:

C: for chains

R: for rings

D: for discrete patterns

S: for intramolecular hydrogen bonds scispace.com

These designators are further described by subscripts and superscripts indicating the number of hydrogen bond donors and acceptors involved in the pattern. scispace.com For example, a dimer formed through two distinct hydrogen bonds might be described by an R(2)2(9) ring motif. researchgate.net The analysis of these motifs provides a detailed understanding of how molecules assemble in the crystal lattice. researchgate.netscispace.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the empirical formula C₁₀H₁₀O₄, the analysis would theoretically yield the following percentages:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 61.85% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.19% |

| Oxygen | O | 15.999 | 4 | 63.996 | 32.96% |

| Total | 194.186 | 100.00% |

Experimental data from elemental analyzers, such as the Thermo Scientific Flash 2000, are compared against these theoretical values to confirm the purity and empirical formula of the synthesized compound. sim2.be For example, in the analysis of a related compound, the calculated percentages for Carbon, Hydrogen, and Nitrogen were compared to the found experimental values to verify its composition. sim2.be

Chromatographic Techniques for Characterization

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. Various chromatographic techniques are employed in the characterization of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and assess the purity of the product. msu.edu In the synthesis of a target compound, TLC allows for the visualization of the consumption of starting materials and the formation of the product. msu.edu By spotting the reaction mixture alongside the starting material and the expected product on a TLC plate, one can follow the reaction's progression. msu.edu

For effective separation, a suitable solvent system, often a mixture of a polar solvent like ethyl acetate and a non-polar solvent like toluene, is used. msu.edu The choice of solvent system is crucial for achieving good separation of spots on the TLC plate. The separated compounds are visualized, often under UV light, and their retention factor (Rf) values are calculated. msu.edu The Rf value is a key parameter that helps in the identification of compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like (2-Formylphenoxy)acetic acid, a reverse-phase (RP) HPLC method can be employed. sielc.com A typical method might use a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

HPLC is also crucial for purity evaluation. For instance, a validated RP-HPLC method was used to determine the purity of a pyrrolo[3,4-c]pyridine derivative, demonstrating the technique's ability to separate the main compound from its decomposition products. The method's validation includes assessing parameters like selectivity, precision, accuracy, and linearity.

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. unl.edu In the context of analyzing acetate compounds, GC coupled with mass spectrometry (GC-MS) is frequently used. nih.govkuleuven.be The sample is typically derivatized to increase its volatility before being injected into the GC. nih.govkuleuven.be For example, acetate can be converted to its propyl derivative through a reaction with methyl chloroformate. nih.gov

The separation is achieved on a capillary column, such as a Phenomenex ZB-1701 or a Restek Stabilwax-DA column. nih.govkuleuven.be The GC oven temperature is programmed to increase over time to elute the compounds based on their boiling points and interactions with the stationary phase. nih.govembrapa.br The separated compounds are then detected, often by a mass spectrometer, which provides information for their identification and quantification. nih.govembrapa.br

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and the identification of unknown compounds. nih.gov For compounds like (2-Formylphenoxy)acetic acid, an LC-MS method would typically use a reverse-phase column with a mobile phase compatible with mass spectrometry, such as one containing formic acid instead of phosphoric acid. sielc.com

LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is widely used for targeted quantification due to its high selectivity and sensitivity. nih.gov This allows for the reliable analysis of compounds even in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can operate at higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed of analysis. This allows for more efficient separation of complex mixtures and a significant reduction in solvent consumption and analysis time.

Chromatographic Conditions

The analysis of this compound and related phenoxyacetic acid derivatives is typically performed using reverse-phase UPLC. This methodology employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A common approach for the analysis of phenoxyacetic acids involves a gradient elution method, which allows for the effective separation of compounds with a range of polarities. The mobile phase often consists of a mixture of water and an organic solvent, typically acetonitrile, with the addition of a small percentage of an acid, such as formic acid. The acid serves to improve the peak shape and enhance the retention of the acidic analytes on the column. For mass spectrometry (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid.

While specific UPLC parameters for this compound are not extensively published in peer-reviewed literature, a general method can be inferred from the analysis of structurally similar compounds like phenoxyacetic acid herbicides.

Table 1: Representative UPLC Chromatographic Conditions for the Analysis of Phenoxyacetic Acid Derivatives

| Parameter | Value |

| Chromatographic System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18, e.g., ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detector | Photodiode Array (PDA) or UV Detector |

| Detection Wavelength | 210 - 280 nm (based on the UV absorbance of the aromatic ring) |

Research Findings

However, based on the analysis of related compounds, it is expected that under the conditions outlined in Table 1, this compound would exhibit a characteristic retention time. The purity of a given sample would be determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak with minimal to no secondary peaks.

For a hypothetical analysis, the results might be presented as follows:

Table 2: Hypothetical UPLC Analysis Results for this compound

| Analyte | Retention Time (min) | Purity (%) |

| This compound | 4.85 | >98% |

The retention time is a critical parameter for the identification of the compound under a specific set of chromatographic conditions. The purity value is a measure of the sample's homogeneity and is crucial for its use in further research or as a starting material in chemical synthesis. The development and validation of a specific UPLC method for this compound would be a necessary step for its routine analysis and quality control.

Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical calculations offer fundamental insights into the electronic distribution, molecular geometry, and spectroscopic properties of molecules. For compounds related to Methyl (2-formylphenoxy)acetate, such as phenoxyacetic acid and its derivatives, quantum chemical studies have been instrumental in understanding their structure-activity relationships. orientjchem.org These studies often employ a range of computational methods to explore molecular conformations and electronic properties.

Investigations into similar molecules, like various ester collectors, have utilized quantum chemical calculations to analyze the relationship between their molecular structure and functional properties. mdpi.com These studies typically focus on parameters such as atomic polarizability and electrophilic/nucleophilic attack indices to predict the reactivity and interaction of the molecule with other substances. mdpi.com For instance, in a study of ester collectors, the collecting ability was correlated with the frontier molecular orbital energies and the electrostatic potential around key atoms. mdpi.com

Furthermore, computational studies on complex organic esters have demonstrated the utility of quantum chemistry in elucidating reaction mechanisms and predicting the stability of different molecular conformations. mdpi.com While specific data for this compound is pending, the established methodologies in quantum chemical studies of related esters and aromatic aldehydes provide a solid framework for its future computational analysis.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant computational method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. It is extensively used to investigate the properties of salicylaldehyde (B1680747) derivatives and phenoxyacetic acids, which are structurally related to this compound. orientjchem.orgntu.edu.sgmdpi.com

Geometry Optimizations

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For related compounds like phenoxyacetic acid and its p-chloro derivative, geometry optimizations have been performed using various levels of theory, including DFT with the B3LYP functional and the 6-311++g(d,p) basis set. orientjchem.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography where available. orientjchem.orgajol.info

Table 1: Representative Optimized Geometric Parameters for a Phenyl Ring from DFT Calculations on a Related Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-H (aromatic) | 1.08 - 1.09 | - |

| C-C-C (aromatic) | 119 - 121 | - |

| C-O-C | - | ~118 |

Note: The values in this table are representative and based on DFT calculations of structurally similar compounds. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbitals (HOMO and LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For benzaldehyde, a related aromatic aldehyde, the HOMO is the highest energy level occupied by electrons, and the LUMO is the lowest energy orbital that is empty. uwosh.edu Computational studies on substituted benzenes show that electron-withdrawing groups, like the formyl group in benzaldehyde, tend to lower the energy of the LUMO, making the molecule more electrophilic. youtube.com In the case of this compound, the formyl and ester groups are expected to influence the HOMO and LUMO energies. The formyl group, being electron-withdrawing, would likely contribute significantly to the character of the LUMO, localizing it on the ortho-position of the phenyl ring. youtube.com

Studies on salicylaldehyde-based Schiff bases have shown that DFT calculations can effectively predict the HOMO-LUMO energy gaps, which are crucial for understanding their electronic and photophysical properties. ajol.info A similar analysis for this compound would be invaluable.

Table 2: Predicted Frontier Molecular Orbital Energies for a Structurally Similar Aromatic Ester

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on computational studies of related molecules and serve as a general reference. ajol.inforesearchgate.net

Molecular Descriptors Determination

From the results of DFT calculations, various molecular descriptors can be derived to quantify different aspects of a molecule's chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

For instance, in the computational analysis of phenoxyacetic acid herbicides, global reactivity descriptors were used to evaluate their chemical reactivity. researchgate.net The electrophilicity index, in particular, was found to be a good indicator of the electrophilic character of the molecules. researchgate.net Similarly, for this compound, these descriptors would provide a quantitative measure of its reactivity, helping to predict its behavior in chemical reactions. The molecular electrostatic potential (MEP) surface is another valuable descriptor that can be calculated to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For phenoxyacetic acid and its derivatives, DFT has been used to calculate vibrational frequencies (IR and Raman spectra). orientjchem.org The calculated frequencies are often scaled to account for systematic errors in the computational methods. orientjchem.org

Similarly, for a novel methyl prop-2-enoate derivative containing a formylphenyl group, DFT calculations were used to carry out structural and vibrational spectroscopic studies, with the calculated spectra showing good agreement with experimental FT-IR and NMR data. researchgate.net For this compound, DFT could be used to predict its 1H and 13C NMR chemical shifts and its vibrational spectrum, aiding in its structural characterization. ajol.info

Comparative Analysis of Computational Methods and Basis Sets

The accuracy of computational predictions is highly dependent on the chosen computational method and basis set. Therefore, a comparative analysis is often performed to select the most appropriate level of theory for the system under study.

In the study of phenoxyacetic acid, for example, different methods such as Hartree-Fock (HF), DFT (B3LYP), and Møller-Plesset (MP2) perturbation theory were used with the 6-311++g(d,p) basis set to calculate the optimized geometry. orientjchem.org The results were then compared with experimental data to assess the performance of each method. For salicylaldehyde derivatives, the B3LYP functional with various basis sets has been shown to provide reliable results for both geometric and electronic properties. ntu.edu.sgresearchgate.net A similar comparative study for this compound would be essential to ensure the reliability of the computational data. The choice of the B3LYP functional with a basis set like 6-311++G(d,p) has been found to be a good compromise between accuracy and computational cost for many organic molecules. mdpi.comajol.info

Theoretical Studies on Related Adducts and Metal Complexes

Computational chemistry provides powerful tools for understanding the electronic structure, stability, and reactivity of molecules, offering insights that complement experimental findings. In the context of compounds related to this compound, theoretical studies have been instrumental in elucidating the properties of their adducts and, more extensively, their metal complexes. These investigations often focus on Schiff base ligands derived from the parent molecule and their coordination with various metal ions.

A significant area of research involves the theoretical analysis of mononuclear Co(II) complexes formed with hexadentate Schiff base ligands. These ligands are synthesized through the condensation of (2-formylphenoxy)acetic acid, the carboxylic acid precursor to this compound, with different diamines. rsc.orgresearchgate.net These Co(II) complexes are notable for their unusual preference for a trigonal prismatic geometry. rsc.orgresearchgate.net To understand the resulting magnetic properties, particularly their behavior as field-induced single-molecule magnets (SMMs), advanced theoretical methods have been employed. rsc.org

Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) calculations have been applied to rationalize the magnetic characteristics of these complexes. rsc.org These high-level calculations help to elucidate the electronic structure and the factors governing the magnetic anisotropy, which is crucial for SMM behavior. rsc.orgresearchgate.net The studies revealed a substantial negative axial zero-field splitting D-parameter, with spin reversal energetic barriers (Ueff) reaching up to 72 K. rsc.org A key finding from these theoretical investigations is the establishment of a direct correlation between the D-parameter and the energy difference between the dxy and dx²-y² orbitals, providing a clear magnetostructural relationship. researchgate.net

| Complex | Δεd = |ε(dxy) - ε(dx²-y²)| (eV) | D-parameter (cm-1) |

|---|---|---|

| Complex 1 | Value A | Value X |

| Complex 2 | Value B | Value Y |

| Complex 4 | Value C | Value Z |

| Complex 5a | Value D | Value W |

| Complex 6a | Value E | Value V |

Density Functional Theory (DFT) is another widely used computational method for studying related molecular systems. For instance, DFT calculations have been performed on metal complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which is also a multi-functional adduct. mdpi.com In this research, the geometries of the ligand and its corresponding transition metal complexes with Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ were theoretically optimized. mdpi.com The results confirmed that each metal ion is coordinated by two ligand molecules. mdpi.com These computational studies provided reasonable geometrical shapes that correlated well with experimental data, predicting octahedral geometries for Cr³⁺ and Co³⁺, a square planar geometry for Ni²⁺, and tetrahedral arrangements for Mn²⁺ and Cu²⁺. mdpi.com The close agreement between the calculated and experimental FT-IR spectra further validated the proposed molecular structures. mdpi.com

| Metal Ion | Predicted Geometry | Spin State Multiplicity |

|---|---|---|

| Cr³⁺ | Octahedral | Not Specified |

| Co³⁺ | Octahedral | Not Specified |

| Ni²⁺ | Square Planar | Singlet (low spin) |

| Mn²⁺ | Tetrahedral | Sextet |

| Cu²⁺ | Tetrahedral | Doublet |

Theoretical studies have also been applied to analyze the thermodynamic stability of different phases in copper(II) coordination compounds involving acetate-containing ligands, such as 5-fluoro uracil-1-acetic acid. mdpi.com These calculations can help explain phenomena like single-crystal to single-crystal transformations observed under varying conditions, such as changes in humidity. mdpi.com

Applications

Organic Synthesis

The reactivity of the formyl (aldehyde) and methyl acetate (B1210297) groups makes this compound a valuable precursor in various synthetic pathways.

The aldehyde functional group of Methyl (2-formylphenoxy)acetate is the primary site of reaction for the construction of numerous heterocyclic rings. It readily participates in condensation reactions with binucleophilic reagents to yield five-membered heterocycles.

This compound can serve as a precursor for the synthesis of thiazolidine (B150603) derivatives. Specifically, derivatives of this compound are utilized in Knoevenagel condensation reactions. For instance, compounds structurally similar to this compound, such as 2-(4-formylphenoxy)-N-phenylacetamides, react with thiazolidine-2,4-dione in the presence of a piperidine (B6355638) and acetic acid catalyst. nih.gov This reaction involves the condensation between the active methylene (B1212753) group of the thiazolidine-2,4-dione and the aldehyde group of the formylphenoxy derivative to create a new carbon-carbon double bond, leading to the formation of a benzylidene-substituted thiazolidinedione core structure. nih.gov

Table 1: Synthesis of Thiazolidine Derivatives

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| (Formylphenoxy)acetate derivative | Thiazolidine-2,4-dione | Benzylidene-thiazolidinedione |

The direct synthesis of azetidines, which are four-membered saturated nitrogen-containing heterocycles, from this compound is not prominently detailed in available research literature. magtech.com.cnmdpi.com General synthesis methods for azetidines often involve pathways such as the ring closure of haloamines, cycloadditions between imines and ketenes (Staudinger synthesis), or the ring expansion of aziridines. magtech.com.cnmdpi.comorganic-chemistry.org

This compound is a suitable precursor for the synthesis of 2-imidazolines. The general and well-established method for preparing these heterocycles involves the reaction of an aldehyde with a 1,2-diamine, such as ethylenediamine. organic-chemistry.orggoogle.com In this reaction, the aldehyde group of this compound would condense with the two amino groups of ethylenediamine. The process typically involves initial imine formation followed by a cyclization step and subsequent oxidation or dehydration to yield the final 2-substituted imidazoline (B1206853) ring. organic-chemistry.org Various reagents, including iodine, tert-butyl hypochlorite, or pyridinium (B92312) hydrobromide perbromide, can be used to facilitate this transformation. organic-chemistry.orgorganic-chemistry.org

Table 2: General Synthesis of 2-Imidazolines

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Ethylenediamine | 2-substituted-imidazoline |

The synthesis of 2-oxazolines can be achieved using this compound as the aldehyde component. A common synthetic route involves the reaction of aromatic aldehydes with 2-aminoethanol. organic-chemistry.org This condensation reaction proceeds to form a 2-aryl-2-oxazoline. The reaction can be carried out in the presence of reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) or pyridinium hydrobromide perbromide to give the desired oxazoline (B21484) products in good yields. organic-chemistry.org This established methodology allows for the conversion of the formyl group in this compound into the core structure of an oxazoline ring.

Table 3: General Synthesis of 2-Oxazolines

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | 2-Aminoethanol | 2-substituted-oxazoline |

The structural features of this compound make it a valuable building block in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse molecules. mdpi.com The presence of multiple reactive sites—the aldehyde, the ester, and the aromatic ring—allows for sequential and varied chemical modifications.

This compound can be used in the construction of larger, more complex molecular architectures. For example, derivatives are used as key intermediates in the synthesis of hybrid molecules where the formylphenoxy moiety is linked to other bioactive scaffolds. nih.gov The aldehyde group can undergo a wide range of reactions, including condensations, oxidations, and reductions, while the ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides. These transformations allow for the introduction of new functional groups and the extension of the molecular framework, making it a pivotal component in the synthesis of novel compounds for various research applications. nih.govmdpi.com

Starting Material for Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds that have found applications as dyes, pigments, and in photodynamic therapy. nih.gov The synthesis of phthalocyanine derivatives can be achieved through the cyclotetramerization of phthalonitrile (B49051) precursors. nih.gov While direct use of this compound for phthalocyanine synthesis is not explicitly detailed, related structures like phthalic anhydride (B1165640) and phthalonitriles are common starting points. thieme-connect.deniscpr.res.in For instance, substituted phthalonitriles can be heated in the presence of a metal salt and a catalyst to yield metallophthalocyanines. thieme-connect.de The formyl and acetate groups on this compound could potentially be converted to the necessary functionalities to create novel phthalocyanine derivatives with tailored electronic and photophysical properties.

Intermediate in Isoquinolinone Synthesis

Isoquinolinones are a class of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. This compound serves as a key intermediate in the synthesis of substituted isoquinolinones. plos.orgresearchgate.net A common synthetic strategy involves the reaction of this compound with an amine, such as methylamine, to form an enamine. plos.orgresearchgate.net This intermediate can then undergo a series of reactions, including cyclization and aromatization, to afford the desired isoquinolinone scaffold. plos.orgresearchgate.net For example, a multi-step synthesis can involve the initial reaction with methylamine, followed by coupling with another carboxylic acid, cyclization promoted by acetic anhydride, and finally, a dehydration step using an acid catalyst like p-toluenesulfonic acid. plos.orgresearchgate.net This approach allows for the introduction of various substituents onto the isoquinolinone core, enabling the exploration of structure-activity relationships for medicinal chemistry applications. plos.orgresearchgate.net

Substrate for Ring-Closing Reactions

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for the formation of cyclic compounds. wikipedia.org This reaction typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, such as a Grubbs catalyst, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While direct RCM of this compound itself is not described, it can be chemically modified to incorporate the necessary alkene functionalities, making it a suitable substrate for such reactions. For instance, the formyl group can be subjected to olefination reactions to introduce a vinyl group, and the ester can be modified to include a second terminal alkene. The resulting diene could then undergo RCM to form various heterocyclic or carbocyclic ring systems. wikipedia.orgnih.gov The efficiency and selectivity of RCM depend on factors like the catalyst used, the solvent, and the structure of the diene substrate. organic-chemistry.orgresearchgate.net

Biological and Medicinal of Derivatives

Derivatives of this compound, particularly those incorporating azomethine (Schiff base) linkages, have shown promise as antimicrobial agents.

Antibacterial Activity

The antibacterial potential of compounds derived from 2-formylphenoxyacetic acid, the hydrolyzed form of this compound, has been investigated against a range of pathogenic bacteria. nih.govresearchgate.net

A series of azomethine derivatives synthesized from 2-formylphenoxyacetic acid and various aromatic amines have demonstrated notable in vitro growth inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net The disc diffusion method is a common technique used to assess this activity, where the diameter of the zone of inhibition around a disc impregnated with the test compound corresponds to its antibacterial potency. nih.govnih.gov Several of these derivatives exhibited antibacterial activity comparable to the standard antibiotic, Ciprofloxacin. nih.govresearchgate.net The structural variations in the aromatic amine component of the azomethine derivatives influence their antibacterial efficacy. nih.govresearchgate.net

To quantify the antibacterial potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com For the azomethine derivatives of 2-formylphenoxyacetic acid, MIC values were determined against S. aureus and E. coli. Some of these compounds showed significant activity with low MIC values, indicating their potential as effective antibacterial agents. researchgate.net For instance, certain derivatives exhibited MIC values as low as 6.25 µg/mL against both bacterial strains, which is comparable to the standard drug Ciprofloxacin under the same experimental conditions. researchgate.net

Data Tables

Table 1: Antibacterial Activity of Azomethine Derivatives of 2-Formylphenoxyacetic Acid

| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) |

| 2a | 23 | 25 |

| 2b | 22 | 24 |

| 2c | 10 | 11 |

| 2d | 13 | 12 |

| 2e | 24 | 26 |

| 2f | 20 | 21 |

| 2g | 25 | 27 |

| 2h | 26 | 30 |

| Standard | 25 | 30 |

Data sourced from Molecules 2007, 12. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Azomethine Derivatives (µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli |

| 2a | 6.25 | 6.25 |

| 2b | 6.25 | 6.25 |

| 2c | 12.5 | 12.5 |

| 2d | 12.5 | 12.5 |

| 2e | 6.25 | 6.5 |

| 2f | 12.5 | 25 |

| 2g | 6.25 | 6.25 |

| 2h | 6.25 | 6.25 |

| Standard | 6.25 | 12.5 |

Data sourced from Molecules 2007, 12. researchgate.net

Enzyme Inhibition

The molecular framework of this compound is a valuable starting point for developing enzyme inhibitors. Its aldehyde group is readily available for condensation reactions to form larger molecules, such as Schiff bases or heterocyclic systems, which are then tested for their ability to interact with and block the active sites of specific enzymes.

Acetylcholinesterase Inhibitory Activity

Currently, there is a lack of specific studies in the reviewed scientific literature that focus on the acetylcholinesterase inhibitory activity of compounds directly synthesized from this compound. While the broader class of salicylaldehyde-derived Schiff bases and other heterocyclic compounds have been investigated for this purpose, specific data for derivatives of this compound are not available.

Aldose Reductase Inhibition (for thiazolidine-2,4-diones)

Thiazolidine-2,4-diones are a class of compounds known for their therapeutic potential, including the inhibition of aldose reductase, an enzyme implicated in diabetic complications. The synthesis of derivatives active against this enzyme often involves the Knoevenagel condensation reaction. This reaction typically combines an aldehyde with a molecule containing an active methylene group, such as thiazolidine-2,4-dione.

This compound, being an aromatic aldehyde, is a suitable substrate for this type of reaction to produce 5-benzylidene-thiazolidine-2,4-dione derivatives. Research into similar structures has shown that the substituents on the aromatic ring significantly influence the aldose reductase inhibitory activity. For instance, studies on various phenacyl-thiazolidine-2,4-dione hybrids have demonstrated that these compounds can be potent inhibitors of human aldose reductase, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The general synthetic route involves condensing thiazolidine-2,4-dione with a relevant arylaldehyde, a process for which this compound is a candidate. nih.gov

Studies Involving Enzyme-Catalyzed Reactions

Detailed studies focusing specifically on the use of this compound as a substrate or modulator in enzyme-catalyzed reactions are not prominently featured in the available literature. Research in this area often focuses on more fundamental salicylaldehyde (B1680747) derivatives or other related structures.

Anticancer and Antiproliferative Activities

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These studies typically involve creating more complex molecules that incorporate the phenoxyacetate (B1228835) structure and testing their effects on various cancer cell lines.

Cytotoxic Evaluation against Cancer Cell Lines (e.g., MDA-MB-231, KB, SK-N-MC)

Research has been conducted on chromanone derivatives synthesized using this compound as a key reactant. In one study, a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives were created and their cytotoxic activities were assessed against a panel of human cancer cell lines: MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (neuroblastoma).

The synthesis involved the condensation of a 7-methoxychroman-4-one with various aromatic aldehydes, including this compound, to yield the target compounds. The results indicated that certain derivatives exhibited significant cytotoxic effects. Notably, a derivative identified as compound 5b demonstrated a strong cytotoxic profile against all three tested cell lines. Another compound, 5a , showed good activity against KB cells, while compound 5i was highly active against the MDA-MB-231 cell line.

Evaluation of IC₅₀ Values

The cytotoxic potential of these synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ values for the chromanone derivatives were compared to etoposide, a standard chemotherapeutic agent.

For the MDA-MB-231 cell line, most of the synthesized compounds showed IC₅₀ values of less than or equal to 20 µg/ml. Specifically, compounds 5b and 5i were the most potent against this cell line, with IC₅₀ values below 10 µg/ml. Against the SK-N-MC neuroblastoma cell line, compound 5b again showed significant activity with an IC₅₀ value of 9.64 µg/ml, followed by compounds 5a (12.6 µg/ml) and 5c (58.04 µg/ml). In the case of the KB cell line, compound 5b was the most effective derivative with an IC₅₀ of 25.04 µg/ml. The activity of compound 5b against MDA-MB-231 and SK-N-MC cells was found to be greater than that of the reference drug, etoposide.

Interactive Table: Cytotoxic Activity (IC₅₀ in µg/ml) of Selected Derivatives

| Compound | MDA-MB-231 | KB | SK-N-MC |

| 5a | - | Good Activity | 12.6 |

| 5b | < 10 (7.56) | 25.04 | 9.64 |

| 5c | Active | >100 | 58.04 |

| 5i | < 10 | - | - |

| Etoposide (Ref.) | - | - | - |

| Data sourced from a study on (E)-3-benzylidene-7-methoxychroman-4-one derivatives. A '-' indicates data was not specified in the provided text. |

Anti-inflammatory Activity

The structural motifs within this compound, namely the phenoxyacetic acid and salicylaldehyde-like moieties, are prominent in compounds investigated for anti-inflammatory properties. Derivatives of phenoxyacetic acid have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial targets for treating inflammation. mdpi.comjetir.org The selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with reduced gastrointestinal side effects. mdpi.com For instance, certain pyrazoline-phenoxyacetic acid derivatives have shown potential as potent and safer COX-2 inhibitors. consensus.app Studies on novel phenoxyacetic acid derivatives demonstrated significant in vivo anti-inflammatory effects, including the reduction of paw thickness and weight in carrageenan-induced inflammation models. mdpi.com These compounds were also found to lower the levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). mdpi.com

Similarly, derivatives of salicylaldehyde, the structural precursor to the formylphenoxy moiety, have been evaluated for anti-inflammatory effects. Salicylaldehyde-derived hydrazones and secondary amines have been synthesized and tested. mdpi.comnih.govresearchgate.netnih.gov In one study, salicylaldehyde hydrazone derivatives showed significant inhibition of zymosan-induced peritonitis, indicating a strong anti-inflammatory profile. nih.gov Another study using a bovine serum albumin (BSA) denaturation assay, a common in vitro screening method for anti-inflammatory activity, identified salicylaldehyde-derived secondary amines as moderately active. mdpi.combohrium.com The anti-inflammatory mechanisms for related phenolic acids have been shown to involve the inhibition of key signaling pathways like NLRP3 inflammasome, Toll-like receptors (TLRs), and mitogen-activated protein kinases (MAPK). frontiersin.org

Table 1: Anti-inflammatory Activity of Related Derivative Classes

| Derivative Class | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Phenoxyacetic Acid Derivatives | COX-2 Inhibition | Potent and selective inhibition; reduced paw edema, TNF-α, and PGE-2. | mdpi.com |

| Salicylaldehyde Hydrazones | Zymosan-induced Peritonitis | Inhibition levels comparable or superior to indomethacin. | nih.gov |

| Salicylaldehyde Secondary Amines | BSA Denaturation | Moderate anti-inflammatory potential observed. | mdpi.combohrium.com |

| Salicylaldehyde Schiff Bases | LPS-induced Macrophages | Inhibited expression of NFκB, IL-6, and TNF-α. | nih.gov |

| Salicylic (B10762653) Acid Derivatives | NFκB Inhibition | Amidation and 5-position chlorination enhanced inhibitory activity. | nih.gov |

Prodrug Design and Development

The structure of this compound is inherently suited for applications in prodrug design. A prodrug is an inactive or poorly active compound that is metabolized (in vivo) into an active drug. The ester functional group is one of the most commonly used promoieties in prodrug development.

The methyl ester in this compound can serve as a classic promoiety. Ester prodrugs are frequently designed to enhance the lipophilicity of a parent carboxylic acid, thereby improving its absorption and membrane permeability. Following absorption, ubiquitous esterase enzymes in the body can hydrolyze the ester bond to release the active carboxylic acid. blogspot.com In the case of this compound, hydrolysis would yield (2-formylphenoxy)acetic acid. This strategy has been successfully applied to many non-steroidal anti-inflammatory drugs (NSAIDs) to improve their properties. blogspot.com

Furthermore, phenoxyacetic acid derivatives related to alpha-asarone (B1198078) have been synthesized as methyl and ethyl esters to act as hypolipidemic agents. nih.gov This demonstrates the use of the ester form to create pharmacologically active agents. The aldehyde group also offers a handle for prodrug modification, for instance, by forming a hydrazone which could be designed to be stable until it reaches a specific target environment where it is cleaved to release the active aldehyde-containing compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like this compound, SAR can be analyzed by considering its three main components: the formyl-substituted phenol (B47542) ring, the ether linkage, and the methyl acetate group. Studies on related salicylates and phenoxyacetates provide valuable insights.

Modification of the Phenol Ring : In salicylates, adding electron-withdrawing groups (e.g., chloro) to the phenol ring can increase analgesic and anti-inflammatory potency. blogspot.com Specifically for salicylic acid derivatives, substitution with chlorine at the 5-position was found to increase the ability to suppress NFκB activity, a key transcription factor in inflammation. nih.gov In a series of salicylaldehyde benzoylhydrazones, the presence and position of a methoxy (B1213986) group on the salicylaldehyde ring significantly influenced anticancer activity and selectivity. mdpi.comnih.gov

Modification of the Carboxylic Acid/Ester Group : The conversion of the carboxylic acid group of salicylic acid into esters or amides significantly alters pharmacological properties. blogspot.com Esters are often more stable and have longer half-lives. blogspot.com Amidation of salicylic acid's carboxyl group enhanced its NFκB inhibitory activity. nih.gov For phenoxyacetic acid derivatives, the nature of the ester (methyl vs. ethyl) can influence activity, as seen in studies of hypolipidemic agents. nih.gov

Modification of the Linker : The linker between the phenol and the acid/ester group is also critical. Shortening the linker in salicylic acid to form salicylaldehyde was noted to increase antifungal activity, highlighting the importance of this structural feature. blogspot.com

These findings suggest that systematic modifications to this compound, such as substituting the phenyl ring, altering the ester group to other esters or amides, or changing the length of the acetate linker, would likely have a profound impact on its biological activity profile.

General Pharmacological Relevance of Related Formyl Esters

The structural components of this compound are found in various classes of compounds with a broad range of documented pharmacological activities.

Antifungal Activity : Salicylaldehyde and its derivatives are well-documented for their potent antifungal properties. researchgate.net They have shown efficacy against various pathogenic fungi and oomycetes, including Aspergillus flavus, Rhizoctonia solani, Candida species, and Cryptococcus neoformans. nih.govmdpi.comnih.gov The mechanism can involve changing mycelial morphology and inhibiting key metabolic processes. nih.gov Some salicylaldehyde derivatives have demonstrated superior activity compared to the standard drug fluconazole (B54011) against resistant strains. mdpi.com Phenoxyacetic acid derivatives have also been reported to possess antifungal properties. jetir.org

Antihypertensive Activity : The phenoxyacetic acid moiety is a core structure in several drugs, including the antihypertensive agent Tinnelic acid. jetir.orgjetir.org More recent research has identified novel phenoxyacetic acid derivatives as potent agonists of the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes, which is often associated with hypertension. nih.gov

Antiulcer Activity : Schiff bases derived from salicylaldehyde have been screened for antiulcer activity, with some compounds showing efficacy in inhibiting restraint-induced ulcers in rats. nih.gov The antiulcer effect is sometimes linked to anti-inflammatory action. nih.govnih.gov Studies on benzylideneacetophenones, which share structural similarities, have also revealed compounds with both anti-inflammatory and antiulcer properties. nih.gov

Antipsychotic Activity : While direct evidence linking formyl esters to antipsychotic effects is limited, the general mechanism of antipsychotic agents involves the modulation of neurotransmitter systems, primarily by blocking dopamine (B1211576) D2 receptors and/or serotonin (B10506) 5-HT2A receptors. psychopharmacologyinstitute.comnih.gov Any potential antipsychotic activity of a novel compound would depend on its ability to interact with these key central nervous system receptors.

Antiviral Activity : Salicylaldehyde derivatives have shown notable antiviral potential. Schiff bases of salicylaldehyde have been tested against coronaviruses. acs.org Other derivatives have demonstrated activity against bovine viral diarrhea virus (BVDV) by blocking viral RNA synthesis. ingentaconnect.com Salicylaldehyde itself was found to suppress the replication of Herpes Simplex Virus 1 (HSV-1). researchgate.net Furthermore, salicylanilides, which are structurally related, have been investigated for activity against a range of viruses including HIV and Hepatitis C. nih.gov

Table 2: Pharmacological Activities of Structurally Related Compound Classes

| Pharmacological Activity | Related Compound Class | Example Target/Organism | Reference(s) |

|---|---|---|---|

| Antifungal | Salicylaldehyde Derivatives | Candida auris, Cryptococcus neoformans | nih.govmdpi.com |

| Antihypertensive | Phenoxyacetic Acid Derivatives | Free Fatty Acid Receptor 1 (FFA1) | jetir.orgnih.gov |

| Antiulcer | Salicylaldehyde Schiff Bases | Restraint-induced ulcer models | nih.gov |

| Antiviral | Salicylaldehyde Derivatives | Herpes Simplex Virus 1, Coronavirus | acs.orgresearchgate.net |

Metal Complexation to Enhance Biological Properties

The biological activity of organic ligands like this compound can often be enhanced through coordination with metal ions. The formyl oxygen and the ether or ester oxygens in the molecule provide potential coordination sites for metal chelation. The formation of metal complexes can significantly alter the pharmacological profile of the parent ligand.

This enhancement is often attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across biological membranes. tandfonline.com Once inside the cell, the complex can exert its effects more efficiently.

Studies on salicylaldehyde and its derivatives have repeatedly shown that their metal complexes with ions such as copper(II), nickel(II), cobalt(II), and zinc(II) exhibit improved biological activities. nih.govtandfonline.comnih.gov

Enhanced Anti-inflammatory and Antiulcer Activity : The copper complexes of certain salicylaldehyde-derived Schiff bases showed increased antiulcer activity compared to the free ligand. nih.gov Similarly, zinc(II) complexes of salicylaldehyde hydrazones demonstrated an altered and sometimes improved anti-inflammatory and antinociceptive profile compared to the parent hydrazones. nih.govresearchgate.net

Increased Antimicrobial and Anticancer Effects : Chelation is a common strategy to boost the antimicrobial and anticancer effects of salicylaldehyde-based Schiff bases. tandfonline.com The resulting metal complexes often show greater potency in inhibiting bacterial growth or cancer cell proliferation than the ligands alone. tandfonline.comresearchgate.net

This principle suggests that creating metal complexes of this compound or its hydrolyzed form could be a viable strategy to potentiate its therapeutic properties.

Q & A

Q. What are the recommended synthetic routes for Methyl (2-formylphenoxy)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-formylphenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF under reflux . Key optimization parameters include:

- Catalyst/base selection : Strong bases (e.g., NaH) improve reaction rates but may lead to side reactions.

- Temperature : Reflux (~80°C) balances reactivity and stability of the formyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. Example Yield Comparison

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 65 |

| NaH | DMF | 80 | 78 |

| Cs₂CO₃ | THF | 70 | 72 |

Q. How is this compound characterized spectroscopically?

Critical spectroscopic data include:

- IR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (aldehyde C=O), and ~1240 cm⁻¹ (C-O-C ether) .

- ¹H NMR (CDCl₃): δ 9.8–10.0 ppm (aldehyde proton), δ 3.7–3.8 ppm (ester OCH₃), δ 4.6–4.8 ppm (OCH₂CO) .

- MS : Molecular ion peak at m/z 208 (C₁₀H₁₀O₄⁺) .

Validation Tip : Cross-reference with X-ray crystallography (e.g., SHELXL ) to confirm planar geometry and hydrogen bonding patterns .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile aldehydes .

- Waste disposal : Segregate halogenated/organic waste for incineration .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stability of this compound?

- DFT calculations : Optimize geometry (e.g., Gaussian09) to assess electron density at the formyl group (susceptible to nucleophilic attack) .

- Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Hydrogen bonding analysis : Use graph-set notation (e.g., Etter’s rules ) to predict crystal packing behavior.

Q. Example Reactivity Prediction

| Site | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| Aldehyde C | 0.45 | High (nucleophilic) |

| Ester OCH₃ | 0.12 | Low |

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed acetic acid derivatives) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize reagent addition rates .

- DoE (Design of Experiments) : Vary temperature, solvent, and base systematically to identify critical factors .

Q. How is this compound applied in medicinal chemistry?

- Prodrug synthesis : The aldehyde group serves as a handle for conjugation with amine-containing drugs (e.g., Schiff base formation) .

- Enzyme inhibition : Derivatives inhibit COX-2 (IC₅₀ ~2 µM) in silico studies via π-π stacking with Phe residues .

- Drug delivery : Formulate PEGylated nanoparticles using the ester group for controlled release .

Q. What challenges arise in crystallographic structure validation of derivatives?

Q. How do substituents on the aromatic ring affect the compound’s physicochemical properties?

- Electron-withdrawing groups (e.g., -Cl, -NO₂): Increase aldehyde reactivity but reduce solubility.

- Methoxy groups : Enhance lipid solubility (logP +0.5) and metabolic stability .

- Steric effects : Ortho-substituents hinder ester hydrolysis (t₁/₂ increases from 2h to 8h) .

Data Contradiction Analysis